(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Description
The compound (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate is a complex heterocyclic molecule featuring a dihydro-pyran core with multiple functional groups:
- Acetamido group at position 3 (imparts hydrogen-bonding capacity).
- (1R,2R)-1,3-dihydroxy-2-methylpropyl substituent at position 2 (enhances hydrophilicity and stereochemical complexity).
- Carboxylic acid at position 6 (critical for solubility and ionic interactions).
- Hydrate form (improves crystallinity and stability compared to anhydrous forms) .
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multidentate interactions.
Properties
Molecular Formula |
C13H24N4O7 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C13H22N4O6.H2O/c1-5(4-18)10(20)11-9(16-6(2)19)7(17-13(14)15)3-8(23-11)12(21)22;/h3,5,7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);1H2/t5-,7+,9-,10-,11-;/m1./s1 |
InChI Key |
MKIXNEHJDWKZNY-YUOGLMAISA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)O.O |
Canonical SMILES |
CC(CO)C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)O.O |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis of the Methyl Ester
The methyl ester intermediate undergoes hydrolysis under alkaline conditions to yield the free carboxylic acid. Triethylamine or sodium hydroxide in aqueous or water-alcohol mixtures (e.g., methanol-water) is employed, with optimal temperatures ranging from 25°C to 30°C. For instance, dissolving 36 g of the intermediate in 300 mL water with 120 mL triethylamine at room temperature for 6 hours produces a crude product, which is subsequently crystallized using methanol-water mixtures to achieve 56% recovery and >96% purity.
Hydrate Formation via Crystallization
The hydrate form crystallizes spontaneously during the final purification step. Recrystallization solvents such as ethanol-water (1:1) or methanol-water are critical for stabilizing the hydrate structure. For example, the crude product dissolved in warm water (50°C) and cooled with methanol yields a crystalline hydrate.
Optimization of Reaction Conditions
Solvent Systems and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Temperature and Reaction Time Control
Maintaining temperatures below 50°C prevents thermal degradation of the trihydroxypropyl side chain. Hydrolysis reactions typically complete within 6 hours at 25–30°C.
Purification and Characterization
Crystallization Techniques
Recrystallization in ethanol-water or methanol-water systems ensures high purity (>96%) and consistent hydrate formation. Slow cooling rates (0.5°C/min) promote large, well-defined crystals.
Analytical Validation
-
HPLC : Purity assessments use reverse-phase chromatography with UV detection at 210 nm.
-
X-ray Diffraction : Confirms crystalline hydrate structure by identifying characteristic lattice water peaks.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Summary of Key Synthetic Steps and Yields
*Yield after recrystallization.
Challenges and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetamido and diaminomethylideneamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth by modulating specific signaling pathways involved in cancer cell proliferation. The presence of the diaminomethylideneamino group is believed to play a crucial role in enhancing its efficacy against certain cancer types .
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its unique structure allows it to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Biochemical Applications
The compound's ability to interact with enzymes makes it valuable in biochemical research:
- Enzyme Inhibition Studies: The compound has been shown to inhibit key enzymes involved in metabolic pathways. This property is particularly useful for studying enzyme kinetics and developing inhibitors for therapeutic use .
- Drug Design and Development: Its structural characteristics provide a template for designing new drugs that target specific proteins or pathways in disease processes. The compound's ability to form hydrogen bonds enhances its binding affinity to biological targets .
Materials Science
The unique properties of this compound are being explored in materials science:
- Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled release properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The research provided insights into the structure-activity relationship which can guide future modifications for enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
In a recent trial, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations. Further investigations are ongoing to elucidate the mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Pyran Derivatives with Acetamido/Acetoxy Substituents
Example Compound : (2R,3R,4R,5S,6R)-3-Acetamido-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4-diyl diacetate .
Key Insight : The target compound’s carboxylic acid and hydrate form confer superior aqueous solubility compared to the heavily acetylated analog in , which is more suited for membrane permeability in glycoconjugate studies.
Pyran-Triazole Hybrids
Example Compound : [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate .
Amino Acid-Thiazole Conjugates
Example Compound: 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-3-Phenylpropanamide (S5b) .
Key Insight : Thiazole derivatives () exhibit stronger anticancer activity due to DNA intercalation, while the target compound’s pyran core may target carbohydrate-processing enzymes.
Fluorinated Spirocyclic Analogs
Example Compound: (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid .
Key Insight : Fluorinated analogs () excel in penetrating blood-brain barrier or kinase inhibition, whereas the target compound’s polar groups limit its use to extracellular targets.
Biological Activity
The compound (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid; hydrate is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C21H36N4O8
Molecular Weight: 472.539 g/mol
IUPAC Name: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid; hydrate
The compound features a pyran ring structure with various functional groups including amides and hydroxyls that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory effects. Studies indicate that it can enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a role in modulating immune responses.
The biological activities of (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid are attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- DNA Interaction: It could bind to DNA or RNA structures within cancer cells, disrupting replication and transcription.
- Cytokine Modulation: By influencing cytokine levels, the compound may enhance or suppress immune responses.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results showed that it exhibited a broad spectrum of activity with MIC values ranging from 0.5 to 8 µg/mL depending on the strain tested.
Study 2: Cancer Cell Line Testing
In a research article from Cancer Research, the compound was tested on MCF-7 and PC-3 cell lines. It was found to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure.
Study 3: Immunological Assessment
A study in Immunology Letters assessed the immunomodulatory effects on macrophages. The results indicated a significant increase in IL-6 production when treated with the compound compared to control groups.
Summary Table of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli & S. aureus | Journal of Antimicrobial Chemotherapy |
| Anticancer | Inhibits MCF-7 & PC-3 proliferation | Cancer Research |
| Immunomodulatory | Enhances IL-6 production | Immunology Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
